N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with potential applications across multiple scientific fields. The structure of this compound features a pyrimidoindole core, which is known for its bioactivity, and benzyl groups that potentially modify its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves several steps, typically starting with the formation of the pyrimidoindole core. This can be achieved through a multi-step reaction sequence, including condensation reactions, cyclization, and functional group modifications. Common reagents might include benzyl chloride, methyl iodide, and various amines under conditions like reflux or microwave-assisted synthesis to enhance reaction rates and yields.
Industrial Production Methods
For large-scale production, the process must be optimized for efficiency and cost-effectiveness. This could involve continuous flow synthesis, which allows for better control over reaction conditions and improved safety for scaling up the production of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions might yield corresponding amines or alcohols.
Substitution: The benzyl groups can undergo nucleophilic substitution, potentially forming different derivatives.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or chromic acid, and reducing agents like sodium borohydride or lithium aluminum hydride, are often used. Substitution reactions might require nucleophiles like hydroxylamine or thiol groups under basic or acidic conditions.
Major Products
Major products from these reactions would include various substituted derivatives, each potentially possessing unique biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can serve as a starting material for synthesizing more complex molecules. It may also be used in studies exploring the reactivity and stability of pyrimidoindole derivatives.
Biology
This compound could be of interest in biological studies, especially for its potential interactions with proteins or enzymes, given the bioactive nature of pyrimidoindole structures.
Medicine
Pharmacologically, this compound might exhibit activity against certain diseases or conditions, potentially serving as a lead compound in drug discovery and development.
Industry
In industry, the compound might find uses in the development of new materials or as an intermediate in the synthesis of other valuable chemical entities.
Mechanism of Action
The biological activity of N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways might involve inhibition or activation of these targets, leading to observed effects. The pyrimidoindole core could play a critical role in binding to these targets, modulating their activity in a biologically relevant manner.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide: : Lacks one benzyl group, potentially altering its biological activity.
N-methyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide: : The methyl group might change its interaction with biological targets.
Uniqueness
N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide stands out due to its dual benzyl groups and the specific position of these groups, which could uniquely influence its pharmacokinetics and pharmacodynamics, setting it apart from structurally similar compounds.
Hopefully, this in-depth exploration gave you a thorough understanding of the compound. Let me know if there's anything else you’d like to dive into!
Properties
IUPAC Name |
N-benzyl-2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-19-12-13-23-22(14-19)25-26(27(33)30(18-29-25)16-21-10-6-3-7-11-21)31(23)17-24(32)28-15-20-8-4-2-5-9-20/h2-14,18H,15-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRVAFVSGKYSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.